molecular formula C25H18FN3O4 B2733999 N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-33-5

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2733999
M. Wt: 443.434
InChI Key: LMELLGOAIRQDLC-UHFFFAOYSA-N
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Description

The compound would be described in terms of its chemical structure, including the types and arrangement of its atoms.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity Compounds structurally related to the specified acetamide have been investigated for their Src kinase inhibitory activities and potential anticancer effects. A study on thiazolyl N-benzyl-substituted acetamide derivatives demonstrated inhibitory effects on Src kinase, a critical enzyme in cancer proliferation pathways, showing promise in treating various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Peripheral Benzodiazepine Receptor (PBR) Imaging Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards the peripheral benzodiazepine receptors (PBRs), indicating potential applications in neurodegenerative disorder imaging through positron emission tomography (PET) (Fookes et al., 2008).

Translocator Protein (TSPO) Imaging Radioligands for imaging the translocator protein (18 kDa) with PET have been developed, highlighting the utility of related compounds in neuroinflammation studies and the potential for diagnosing and monitoring neurological diseases (Dollé et al., 2008).

Anti-inflammatory Activity Another area of research includes the synthesis of derivatives with anti-inflammatory properties, as demonstrated by N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which showed significant activity in preclinical models (Sunder & Maleraju, 2013).

Metabolic Stability Improvement Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involves structurally similar compounds to enhance metabolic stability, offering insights into designing more effective therapeutic agents (Stec et al., 2011).

Safety And Hazards

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Future Directions

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properties

CAS RN

877657-33-5

Product Name

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C25H18FN3O4

Molecular Weight

443.434

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H18FN3O4/c26-17-10-12-18(13-11-17)29-24(31)23-22(19-8-4-5-9-20(19)33-23)28(25(29)32)15-21(30)27-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)

InChI Key

LMELLGOAIRQDLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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